4,5-Dihydroxyphthalonitrile

Photodynamic Therapy Phthalocyanine Photosensitizers Anticancer Agents

This ortho-dihydroxy phthalonitrile is a strategic intermediate for synthesizing catechol-annulated phthalocyanines, offering a direct synthetic route with superior step economy over protection/deprotection strategies. Its specific 4,5-substitution pattern is critical for achieving 75% complete tumor regression in preclinical PDT models—a performance not replicable by unsubstituted or alternative isomer precursors. Procure for advanced material science and targeted therapeutic development.

Molecular Formula C8H4N2O2
Molecular Weight 160.13 g/mol
CAS No. 300853-66-1
Cat. No. B1300168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydroxyphthalonitrile
CAS300853-66-1
Molecular FormulaC8H4N2O2
Molecular Weight160.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1O)O)C#N)C#N
InChIInChI=1S/C8H4N2O2/c9-3-5-1-7(11)8(12)2-6(5)4-10/h1-2,11-12H
InChIKeyYOFFYWYKQYCONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydroxyphthalonitrile: A Key Catechol-Derived Phthalonitrile Precursor for Functional Phthalocyanines


4,5-Dihydroxyphthalonitrile (CAS 300853-66-1) is an ortho-dihydroxy substituted phthalonitrile that serves as a strategic intermediate for synthesizing hydroxyl-functionalized phthalocyanines and their derivatives [1]. Synthesized directly from pyrocatechol via bromination and cyanation, it provides a more direct route to catechol-annulated macrocycles compared to multi-step protection/deprotection strategies [2]. The compound possesses a logP of 0.84116 and a topological polar surface area (TPSA) of 88.04 Ų, physicochemical properties that meaningfully distinguish it from less polar phthalonitrile analogs and dictate its reactivity profile in nucleophilic substitution and cyclotetramerization reactions [3].

Why Generic Phthalonitriles Cannot Substitute for 4,5-Dihydroxyphthalonitrile in Critical Applications


Phthalonitriles are not functionally interchangeable building blocks; the regiospecific placement of hydroxyl groups at the 4,5-positions fundamentally alters both precursor reactivity and the properties of the resulting phthalocyanines. While unsubstituted phthalonitrile yields symmetrical, unfunctionalized macrocycles, 4,5-dihydroxyphthalonitrile introduces a catechol unit that enables post-synthetic conjugation, enhances water solubility, and shifts the Q-band absorption profile of the resultant phthalocyanines [1]. Comparative in vivo photodynamic therapy studies demonstrate that the precise substitution pattern (e.g., 2,9-dihydroxy vs. 2,3-dihydroxy isomers derived from different precursors) dictates tumor regression outcomes, with 75% complete regression observed for the 2,9-dihydroxy isomer versus poor regression for the 2,3-dihydroxy analog at equivalent doses [2]. Generic substitution with alternative phthalonitriles would therefore compromise both synthetic versatility and therapeutic performance.

Quantitative Differentiation of 4,5-Dihydroxyphthalonitrile: Evidence-Based Selection Criteria


Enhanced In Vivo Photodynamic Efficacy of 4,5-Dihydroxyphthalonitrile-Derived Phthalocyanines Compared to Alternative Hydroxyl Isomers

Phthalocyanines derived from 4,5-dihydroxyphthalonitrile (yielding the 2,9-dihydroxy isomer) demonstrate superior in vivo tumor regression compared to phthalocyanines synthesized from alternative hydroxyl-substituted phthalonitriles (yielding 2,3-dihydroxy isomers) [1]. This head-to-head in vivo comparison isolates the impact of hydroxyl substitution pattern, directly linking precursor choice to therapeutic outcome.

Photodynamic Therapy Phthalocyanine Photosensitizers Anticancer Agents

LogP and TPSA Profile of 4,5-Dihydroxyphthalonitrile Distinguishes It from Unsubstituted and Nitro-Substituted Phthalonitriles

4,5-Dihydroxyphthalonitrile possesses a computed logP of 0.84116 and a topological polar surface area (TPSA) of 88.04 Ų [1]. This profile differs substantially from unsubstituted phthalonitrile (logP ~1.5-1.8) and 4-nitrophthalonitrile (logP ~0.8-1.2, TPSA ~85-90 Ų), providing a unique balance of polarity for specific synthetic applications.

Precursor Design Physicochemical Properties Solubility Optimization

Direct Synthetic Route from Pyrocatechol Bypasses Protection/Deprotection Steps Required for Alternative Catechol-Functionalized Precursors

4,5-Dihydroxyphthalonitrile is synthesized directly from pyrocatechol in a two-step bromination-cyanation sequence, avoiding the acetonide protection/deprotection strategy required when using 4,5-isopropylidenedioxyphthalonitrile as a catechol synthon [1][2]. This step-economic route reduces synthetic burden for end-users.

Synthetic Efficiency Precursor Preparation Step Economy

Patent-Documented Utility for Disulfide-Functionalized Phthalocyanines Enabling Gold Surface Self-Assembly

Japanese Patent JP2001072685A specifically identifies 4,5-dihydroxyphthalonitrile as the preferred starting material for synthesizing phthalocyanine derivatives bearing disulfide groups capable of forming stable self-organized films on gold surfaces [1]. This application is enabled by the nucleophilic reactivity of the 4,5-catechol hydroxyls toward dithiodialkoxydisulfonates.

Surface Chemistry Self-Assembled Monolayers Gold Nanoparticle Functionalization

Hydrogen Bond Donor/Acceptor Profile Supports Aqueous Solubility Enhancement in Derived Phthalocyanines

4,5-Dihydroxyphthalonitrile contains two hydrogen bond donors and four hydrogen bond acceptors (calculated from its molecular structure) [1]. This donor-acceptor profile exceeds that of unsubstituted phthalonitrile (0 donors, 2 acceptors) and approaches that of carbohydrate-functionalized phthalonitriles, facilitating the design of water-soluble phthalocyanines without requiring extensive post-synthetic modification.

Water-Soluble Phthalocyanines Bioconjugation Drug Delivery

Optimal Application Scenarios for 4,5-Dihydroxyphthalonitrile Based on Verified Performance Data


Synthesis of Asymmetric Hydroxyphthalocyanine Photosensitizers for High-Efficacy Photodynamic Therapy

Procure 4,5-dihydroxyphthalonitrile for mixed condensation reactions with unsubstituted phthalonitrile to yield the 2,9-dihydroxyphthalocyanine isomer, which achieves 75% complete tumor regression in preclinical PDT models [1]. This scenario prioritizes in vivo therapeutic performance over synthetic convenience.

Preparation of Disulfide-Functionalized Phthalocyanines for Gold Surface Immobilization

Utilize 4,5-dihydroxyphthalonitrile as the starting material for alkylation with dithiodialkoxydisulfonates (40-80°C, organic solvent), followed by base-catalyzed cyclotetramerization (120-150°C), to access phthalocyanine derivatives that form stable self-assembled monolayers on gold electrodes or nanoparticles [2].

Streamlined Synthesis of 4,5-Dialkoxyphthalonitrile Building Blocks

Employ 4,5-dihydroxyphthalonitrile directly in Williamson ether synthesis or Mitsunobu reactions to generate diverse 4,5-dialkoxyphthalonitriles in a single step, bypassing the acetonide protection/deprotection sequence required when starting from 4,5-isopropylidenedioxyphthalonitrile [3]. This application scenario maximizes step economy in phthalonitrile library generation.

Development of Water-Compatible Phthalocyanine Probes for Fluorescence Microscopy

Leverage the two hydrogen bond donors and four acceptors inherent to 4,5-dihydroxyphthalonitrile to synthesize hydroxyl-functionalized phthalocyanines with enhanced aqueous dispersibility for fluorescence imaging applications [4]. The compound's visible-region absorbance and temperature-dependent photophysical properties further support its use in optical sensing platforms .

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